molecular formula C18H17NO4S B2395332 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide CAS No. 2034398-78-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2395332
CAS No.: 2034398-78-0
M. Wt: 343.4
InChI Key: ALGBPKWRMNUHDO-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that features a combination of furan, thiophene, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-furan-2-yl-2-hydroxyethylamine and 2-thiophen-2-yl-2-hydroxyethylamine. These intermediates can be synthesized through the reaction of furan and thiophene derivatives with appropriate reagents under controlled conditions.

The final step involves the coupling of these intermediates with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial therapies.

    Material Science: The heterocyclic components of the compound can be used in the design of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-2-phenoxyacetamide
  • 2-furan-2-yl-2-hydroxyethylamine
  • 2-thiophen-2-yl-2-hydroxyethylamine

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenoxyacetamide is unique due to the combination of furan, thiophene, and phenoxyacetamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c20-17(12-23-14-6-2-1-3-7-14)19-13-18(21,15-8-4-10-22-15)16-9-5-11-24-16/h1-11,21H,12-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGBPKWRMNUHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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